1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolidine-2,3-dione structure
Preparation Methods
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized via a condensation reaction between an appropriate amine and a maleic anhydride derivative.
Final Coupling and Functionalization: The final step involves coupling the intermediate products and introducing the hydroxy-(3-propoxyphenyl)methylidene group through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to a commercial scale.
Chemical Reactions Analysis
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the pyrrolidine-2,3-dione core.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxy-(3-propoxyphenyl)methylidene group could also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar compounds to 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione include:
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenylurea: This compound shares the benzothiazole ring but differs in its functional groups and overall structure.
4-Chloro-3-nitrobenzoic acid: This compound has a similar chlorophenyl group but lacks the benzothiazole and pyrrolidine-2,3-dione structures.
2-(4-Chlorophenyl)-1,3-benzothiazole: This compound shares the benzothiazole and chlorophenyl groups but lacks the pyrrolidine-2,3-dione core.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in the similar compounds.
Properties
CAS No. |
7018-35-1 |
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Molecular Formula |
C27H20Cl2N2O4S |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-2-12-35-19-5-3-4-16(13-19)24(32)22-23(15-6-8-17(28)9-7-15)31(26(34)25(22)33)27-30-20-11-10-18(29)14-21(20)36-27/h3-11,13-14,23,32H,2,12H2,1H3 |
InChI Key |
MNGQKZJFAWNIGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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